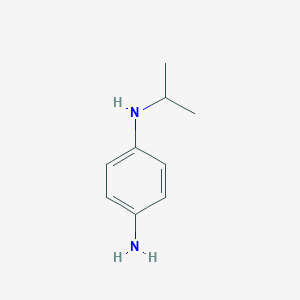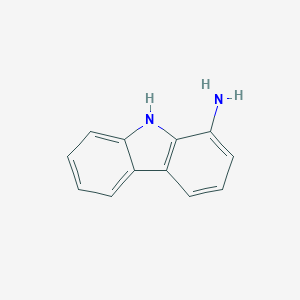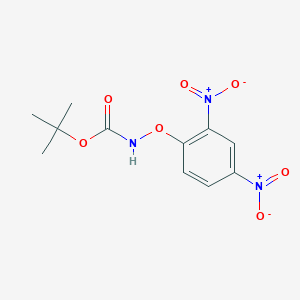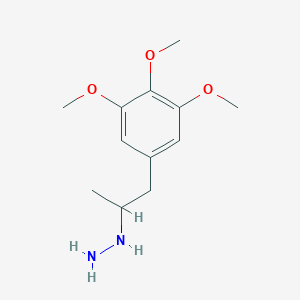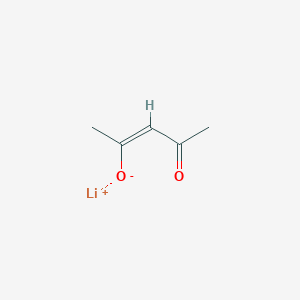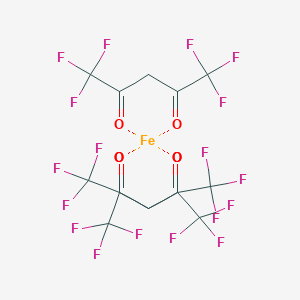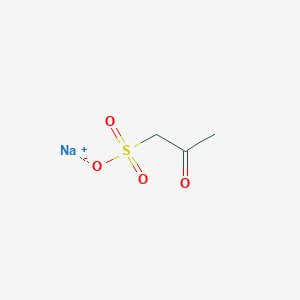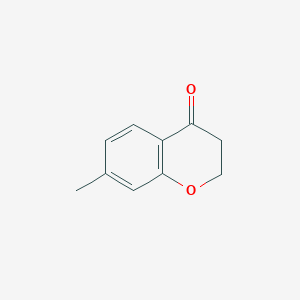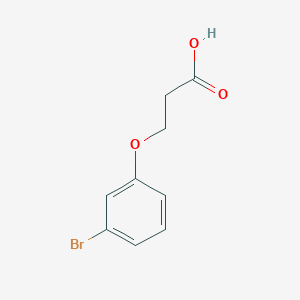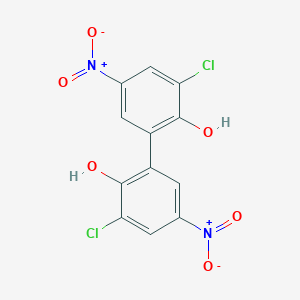
6,6/'-Dichloro-4,4/'-dinitro-O,O/'-biphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-Dichloro-4,4’-dinitro-O,O’-biphenol: is a chemical compound with the molecular formula C12H6Cl2N2O6 and a molecular weight of 345.092 . It is characterized by the presence of two chlorine atoms and two nitro groups attached to a biphenyl structure, which consists of two benzene rings connected by a single bond .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Dichloro-4,4’-dinitro-O,O’-biphenol typically involves the nitration of 6,6’-dichloro-O,O’-biphenol. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the biphenyl structure .
Industrial Production Methods: Industrial production of 6,6’-Dichloro-4,4’-dinitro-O,O’-biphenol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 6,6’-Dichloro-4,4’-dinitro-O,O’-biphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: 6,6’-Dichloro-4,4’-dinitro-O,O’-biphenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: It can be used in the design and synthesis of biologically active molecules, including potential drug candidates .
Industry: In the industrial sector, 6,6’-Dichloro-4,4’-dinitro-O,O’-biphenol is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 6,6’-Dichloro-4,4’-dinitro-O,O’-biphenol involves its interaction with specific molecular targets. The nitro groups and chlorine atoms play a crucial role in its reactivity and interactions with biological molecules. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components and affect biological pathways .
Comparison with Similar Compounds
- 4,4’-Dichloro-6,6’-dinitro-O,O’-biphenol
- 3,3’-Dichloro-5,5’-dinitro-(1,1’-biphenyl)-2,2’-diol
Uniqueness: 6,6’-Dichloro-4,4’-dinitro-O,O’-biphenol is unique due to the specific positioning of the chlorine and nitro groups on the biphenyl structure. This unique arrangement imparts distinct chemical and physical properties to the compound, making it suitable for specific applications in various fields .
Properties
CAS No. |
15595-24-1 |
|---|---|
Molecular Formula |
C12H6Cl2N2O6 |
Molecular Weight |
345.09 g/mol |
IUPAC Name |
2-chloro-6-(3-chloro-2-hydroxy-5-nitrophenyl)-4-nitrophenol |
InChI |
InChI=1S/C12H6Cl2N2O6/c13-9-3-5(15(19)20)1-7(11(9)17)8-2-6(16(21)22)4-10(14)12(8)18/h1-4,17-18H |
InChI Key |
JMDGYNMVECCCBV-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C2=C(C(=CC(=C2)[N+](=O)[O-])Cl)O)O)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=C(C=C(C(=C1C2=C(C(=CC(=C2)[N+](=O)[O-])Cl)O)O)Cl)[N+](=O)[O-] |
Key on ui other cas no. |
15595-24-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


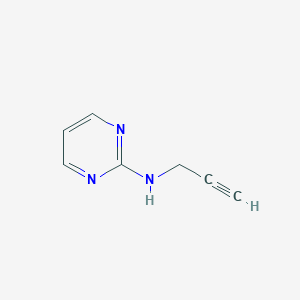
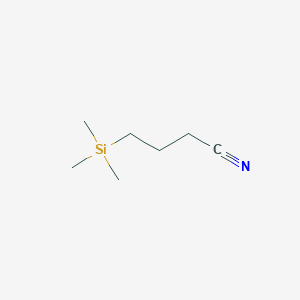
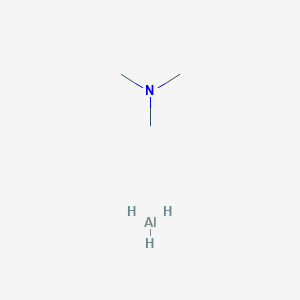
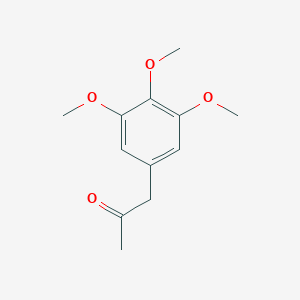
![Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]-](/img/structure/B99816.png)
